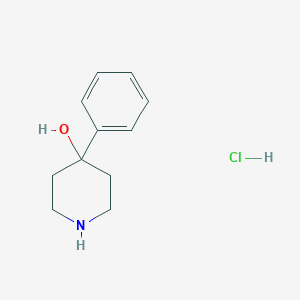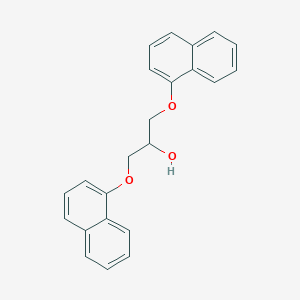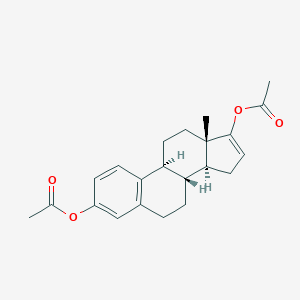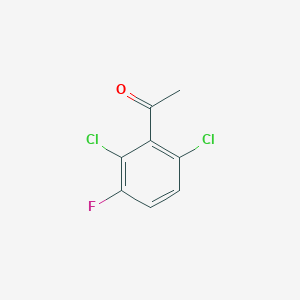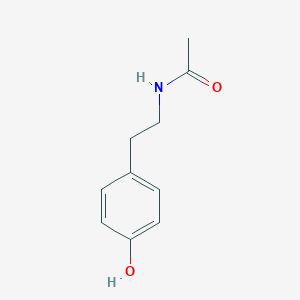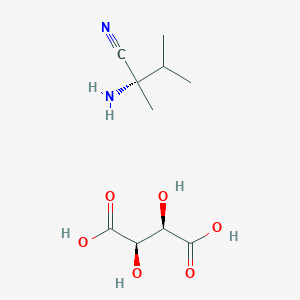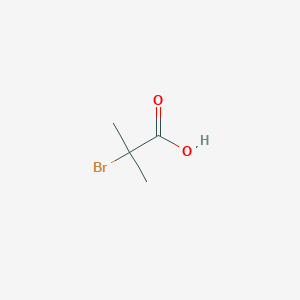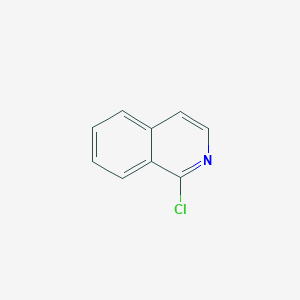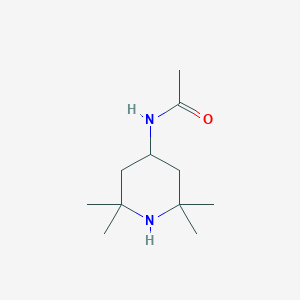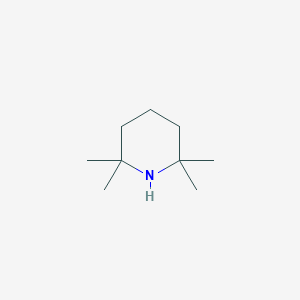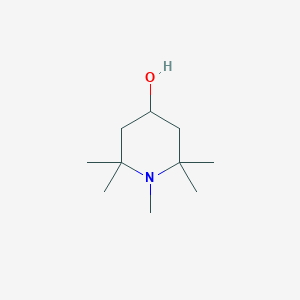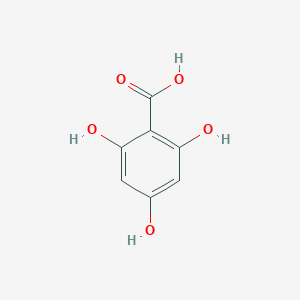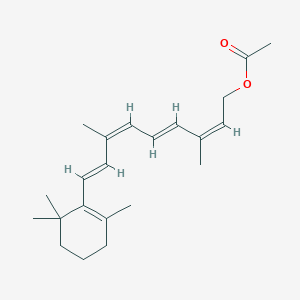
9-cis,13-cis-Retinol 15-Acetate
描述
13-cis-Retinyl acetate is an active isomer of Retinyl acetate, a metabolite of vitamin A. It is a derivative of retinoic acid and plays a crucial role in various biological processes. Retinoids, including 13-cis-Retinyl acetate, are essential for vision, cellular differentiation, and proliferation .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 13-cis-Retinyl acetate typically involves the isomerization of all-trans-Retinyl acetate. This process can be achieved through photoisomerization, where light induces the conversion of the all-trans form to the 13-cis form . The reaction conditions often include the use of solvents like methanol and the presence of antioxidants to prevent degradation.
Industrial Production Methods: Industrial production of 13-cis-Retinyl acetate involves large-scale synthesis using similar isomerization techniques. The process is optimized for high yield and purity, often employing advanced chromatographic techniques for separation and purification .
化学反应分析
Types of Reactions: 13-cis-Retinyl acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion into other biologically active forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often involve reagents like chlorine or bromine.
Major Products: The major products formed from these reactions include different isomers of retinoic acid and other retinoid derivatives, which have significant biological activities .
科学研究应用
13-cis-Retinyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various retinoid compounds.
Biology: It plays a role in cell differentiation and proliferation studies.
作用机制
The mechanism of action of 13-cis-Retinyl acetate involves its conversion to 13-cis-retinoic acid, which then interacts with nuclear receptors such as retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These interactions regulate gene transcription, influencing cellular processes like differentiation, proliferation, and apoptosis . The compound’s effects on the skin, for example, are due to its ability to modulate the expression of genes involved in keratinocyte differentiation and sebum production .
相似化合物的比较
- All-trans-Retinyl acetate
- 9-cis-Retinyl acetate
- Retinol
- Retinal
- All-trans-Retinoic acid
- 13-cis-Retinoic acid
Comparison: 13-cis-Retinyl acetate is unique due to its specific isomeric form, which influences its biological activity and stability. Compared to all-trans-Retinyl acetate, the 13-cis form has different pharmacokinetics and is less prone to degradation. This makes it particularly useful in applications where stability and prolonged activity are desired .
属性
IUPAC Name |
[(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O2/c1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6/h7,9-10,12-14H,8,11,15-16H2,1-6H3/b10-7+,13-12+,17-9-,18-14- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNJRVVDBSJHIZ-VEKRBDQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C/COC(=O)C)\C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



